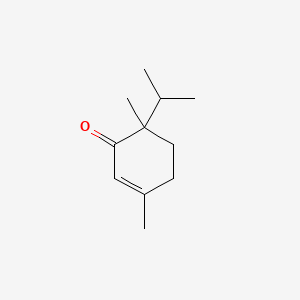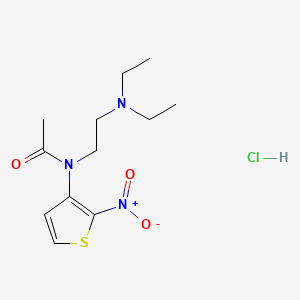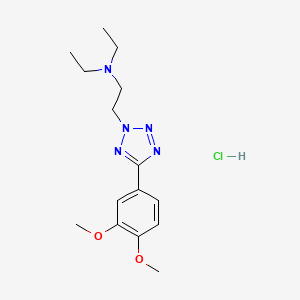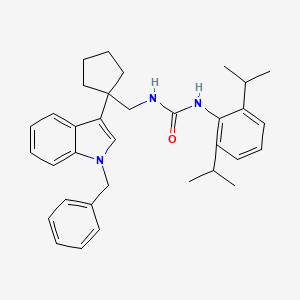
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,6-dimethyl-1-heptene with a suitable oxidizing agent can yield the desired cyclohexenone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the cyclization and oxidation reactions, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexenones.
科学的研究の応用
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
作用機序
The mechanism of action of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to modulate enzyme activity or interact with cellular receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
3,6-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the isopropyl group.
6-Isopropyl-2-cyclohexen-1-one: Similar structure but lacks the methyl groups.
Uniqueness
3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is unique due to the presence of both methyl and isopropyl groups on the cyclohexene ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
54410-58-1 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
3,6-dimethyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7-8H,5-6H2,1-4H3 |
InChIキー |
BBWORFHCQMXICH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(CC1)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)








![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)




